2,3-diamino-N,N-dimethylBenzamide
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Overview
Description
2,3-diamino-N,N-dimethylBenzamide is an organic compound with the molecular formula C9H13N3O. It is a derivative of benzamide, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring and two methyl groups attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-N,N-dimethylBenzamide typically involves multiple steps. One common method starts with 2-nitro-3-methyl benzoic acid as the initial raw material. The process includes a reduction reaction to convert the nitro group to an amino group, followed by chlorination, esterification, and ammonolysis reactions . Another method involves the condensation of o-toluidine with chloral hydrate and hydroxylamine hydrochloride to generate oxime, which is then dehydrated and cyclized under the action of concentrated sulfuric acid to obtain isatin. The isatin is then oxidized by hydrogen peroxide to generate isatoic anhydride, which is subjected to ring opening by methylamine gas to obtain 2-amino-N,N-dimethylbenzamide .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized to improve yield and reduce costs. The reaction conditions are typically mild, and the process is designed to minimize waste and environmental impact. The yield of the entire synthetic route can reach over 80%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-diamino-N,N-dimethylBenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce various acylated or alkylated derivatives .
Scientific Research Applications
2,3-diamino-N,N-dimethylBenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-diamino-N,N-dimethylBenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the dimethyl groups can enhance its lipophilicity, allowing it to penetrate cell membranes more easily. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the amino groups at the 2 and 3 positions.
2,3-Dihydroxy-N,N-dimethylbenzamide: Contains hydroxyl groups instead of amino groups.
2-amino-5-chloro-N,N-dimethylbenzamide: Contains a chlorine atom at the 5 position
Uniqueness
2,3-diamino-N,N-dimethylBenzamide is unique due to the presence of two amino groups, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
473734-52-0 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,3-diamino-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,10-11H2,1-2H3 |
InChI Key |
OGVTUDVLZLPKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)N)N |
Origin of Product |
United States |
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